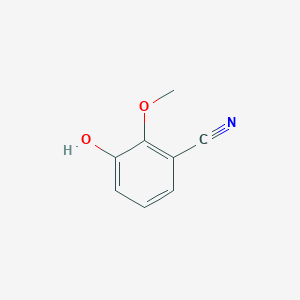

3-Hydroxy-2-methoxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Hydroxy-2-methoxybenzonitrile: is an organic compound with the molecular formula C8H7NO2 It is a derivative of benzonitrile, featuring both a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to the benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: One common method for synthesizing 3-Hydroxy-2-methoxybenzonitrile involves the nitration of 3-methoxyphenol followed by a reduction process. The nitration typically uses nitric acid and sulfuric acid as reagents, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst .

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process often includes purification steps such as crystallization or distillation to obtain the desired product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: 3-Hydroxy-2-methoxybenzonitrile can undergo oxidation reactions to form corresponding quinones.

Reduction: The nitrile group can be reduced to an amine using reagents like .

Substitution: The hydroxyl and methoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as or .

Reduction: Reagents like or .

Substitution: Conditions involving or .

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of corresponding amines.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry: 3-Hydroxy-2-methoxybenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving nitrile-containing compounds.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mécanisme D'action

The mechanism of action of 3-Hydroxy-2-methoxybenzonitrile largely depends on its functional groups. The hydroxyl group can form hydrogen bonds, influencing the compound’s reactivity and interactions with biological molecules. The nitrile group can act as an electrophile, participating in various chemical reactions. The methoxy group can donate electron density through resonance, affecting the compound’s overall reactivity.

Comparaison Avec Des Composés Similaires

- 2-Hydroxy-3-methoxybenzonitrile

- 4-Hydroxy-3-methoxybenzonitrile

- 3-Hydroxy-4-methoxybenzonitrile

Comparison: 3-Hydroxy-2-methoxybenzonitrile is unique due to the specific positions of its functional groups on the benzene ring. This positional arrangement can significantly influence its chemical reactivity and physical properties compared to its isomers. For instance, the proximity of the hydroxyl and methoxy groups in this compound can lead to intramolecular hydrogen bonding, affecting its solubility and melting point.

Activité Biologique

3-Hydroxy-2-methoxybenzonitrile, also known as 2-hydroxy-3-methoxybenzonitrile, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

- Chemical Formula : C9H9NO\

- Molecular Weight : 163.17 g/mol

- CAS Number : 6812-16-4

This compound features a hydroxyl group (-OH) and a methoxy group (-OCH3) attached to a benzonitrile moiety, which contributes to its diverse biological activities.

1. Antimicrobial Properties

Research indicates that derivatives of 3-hydroxybenzoic acid, closely related to this compound, exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The antibacterial activity is often attributed to the ability of these compounds to disrupt bacterial cell membranes and interfere with metabolic processes .

| Compound | Activity Against | Mechanism |

|---|---|---|

| 3-Hydroxybenzoic Acid Derivatives | Staphylococcus aureus (Gram-positive), E. coli (Gram-negative) | Disruption of cell membrane integrity |

2. Antioxidant Activity

Antioxidant properties are another notable aspect of this compound. Compounds in this class have demonstrated the ability to scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases . The antioxidant activity is believed to be due to the presence of hydroxyl groups that can donate electrons.

Study on Antimicrobial Activity

A recent study synthesized novel derivatives of 3-hydroxybenzoic acid and tested their antibacterial efficacy against common pathogens. The results indicated that certain derivatives showed promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 5 to 20 µg/mL against Staphylococcus aureus and E. coli .

Pharmacological Evaluation

In pharmacological evaluations, compounds similar to this compound were administered in animal models to assess their anxiolytic effects. These studies utilized behavioral tests such as the elevated plus maze and light/dark box tests, demonstrating significant reductions in anxiety-like behaviors without sedative effects at effective doses (1-100 mg/kg) .

Propriétés

IUPAC Name |

3-hydroxy-2-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO2/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4,10H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNATUNYPQLXCCI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1O)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.